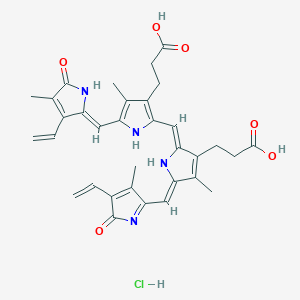
Z-VRPR-FMK (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-VRPR-FMK (trifluoroacetate salt) is a selective, irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is known for its ability to target BCL10 and reduce NF-κB activation in lymphocytes, making it a valuable tool in the study of immune responses and related diseases .
Méthodes De Préparation
The synthesis of Z-VRPR-FMK (trifluoroacetate salt) involves several steps, typically starting with the preparation of the peptide sequence Z-Val-Arg-Pro-DL-Arg. This sequence is then modified to include a fluoromethyl ketone (FMK) group, which is crucial for its inhibitory activity. The final product is obtained as a trifluoroacetate salt to enhance its stability and solubility . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
Z-VRPR-FMK (trifluoroacetate salt) primarily undergoes reactions related to its role as an inhibitor. It forms covalent bonds with the active site of MALT1, leading to irreversible inhibition. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its reaction with MALT1 is a covalently modified enzyme, which is rendered inactive .
Applications De Recherche Scientifique
Z-VRPR-FMK (trifluoroacetate salt) has a wide range of applications in scientific research. It is extensively used in cell biology and pharmacological studies to investigate apoptosis mechanisms and screen for potential therapeutic agents targeting caspase-3. Additionally, it is employed to explore pathways involved in cell death regulation and immune responses. This compound is particularly valuable in the study of diseases such as lymphomas, where MALT1 plays a critical role .
Mécanisme D'action
The mechanism of action of Z-VRPR-FMK (trifluoroacetate salt) involves the selective, irreversible inhibition of MALT1. By targeting the active site of MALT1, this compound prevents the cleavage of substrates such as BCL10, TNFAIP3, and CYLD. This inhibition leads to a reduction in NF-κB activation, which is a key pathway in immune responses and inflammation . The molecular targets and pathways involved in its action make it a potent tool for studying immune regulation and related diseases.
Comparaison Avec Des Composés Similaires
Z-VRPR-FMK (trifluoroacetate salt) is unique in its selective inhibition of MALT1. Similar compounds include other MALT1 inhibitors such as MI-2 and MI-2 analogs, which also target the same enzyme but may differ in their selectivity and potency. Z-VRPR-FMK stands out due to its irreversible binding and high specificity for MALT1, making it a preferred choice for detailed mechanistic studies .
Propriétés
Formule moléculaire |
C33H50F4N10O8 |
|---|---|
Poids moléculaire |
790.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-;/m0./s1 |
Clé InChI |
WIPHXOQUHDJLCU-WCFRTMNKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
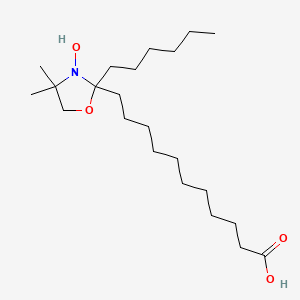
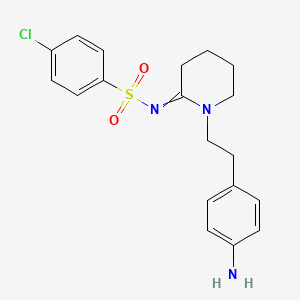
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
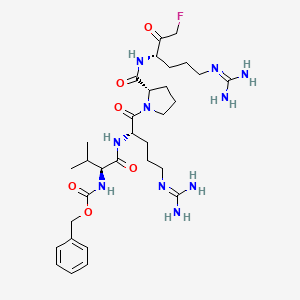
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
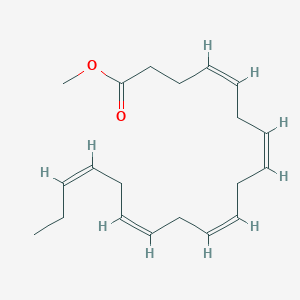
![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)
